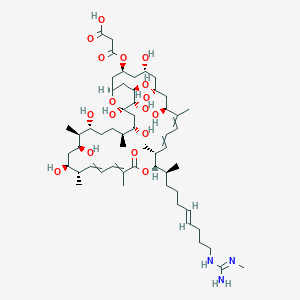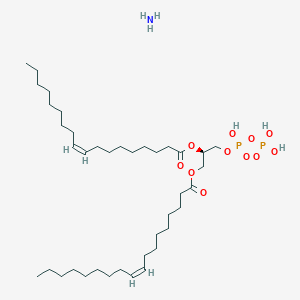
4-Amino-2-fluoronicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-fluoronicotinonitrile is an organic compound with the molecular formula C₆H₄FN₃ It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 4-position and a fluorine atom at the 2-position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-fluoronicotinonitrile typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by cyano group replacement and aminolysis substitution. For example, m-trifluoromethyl fluorobenzene can be used as a starting material, undergoing bromination, cyano group replacement, and finally aminolysis to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity while minimizing the use of hazardous reagents. The process generally involves the use of readily available chemicals such as glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-fluoronicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the nitrile group can produce primary amines .
Applications De Recherche Scientifique
4-Amino-2-fluoronicotinonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-2-fluoronicotinonitrile involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoronicotinonitrile: Similar structure but lacks the amino group.
4-Aminonicotinonitrile: Similar structure but lacks the fluorine atom.
5-Fluoronicotinonitrile: Fluorine atom at a different position on the pyridine ring.
Uniqueness
4-Amino-2-fluoronicotinonitrile is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various synthetic and research applications .
Propriétés
Formule moléculaire |
C6H4FN3 |
|---|---|
Poids moléculaire |
137.11 g/mol |
Nom IUPAC |
4-amino-2-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4FN3/c7-6-4(3-8)5(9)1-2-10-6/h1-2H,(H2,9,10) |
Clé InChI |
XLZFRMHTWXEQLB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C(=C1N)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B13142673.png)


![7-Bromobenzo[b]thiophen-3-amine](/img/structure/B13142692.png)

![2-([3,4'-Bipyridin]-2'-yl)acetonitrile](/img/structure/B13142705.png)


